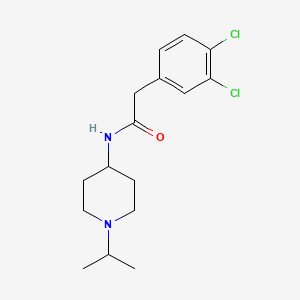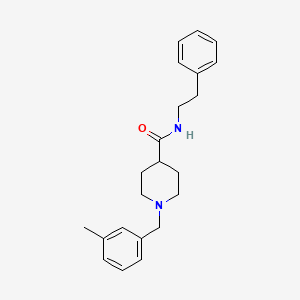
1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as MPPEP, is a chemical compound that belongs to the piperidine class of compounds. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G-protein-coupled receptor family. The mGluR5 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning and memory, anxiety, and addiction.
作用机制
The 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide receptor is a G-protein-coupled receptor that is involved in the modulation of synaptic transmission and plasticity. The activation of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP leads to the inhibition of these intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has been shown to have various biochemical and physiological effects. MPPEP has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MPPEP has also been shown to reduce the expression of various pro-inflammatory cytokines in the brain, which is thought to contribute to its neuroprotective effects. Additionally, MPPEP has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
MPPEP has several advantages and limitations for use in laboratory experiments. The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP allows for the specific modulation of synaptic transmission and plasticity mediated by this receptor subtype. This specificity allows for the investigation of the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes and the development of novel therapeutic agents that target this receptor subtype. However, the use of MPPEP in laboratory experiments is limited by its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has opened up new avenues for the development of novel therapeutic agents for various neurological and psychiatric disorders. Future research in this area will focus on the development of more selective and potent 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide antagonists, the investigation of the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes, and the clinical translation of these findings to the development of novel therapeutic agents. Additionally, the development of new tools and techniques for the investigation of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide signaling pathways will be critical for the further understanding of the role of this receptor subtype in health and disease.
合成方法
The synthesis of MPPEP involves the reaction of 3-methylbenzylamine with 2-phenylethyl isocyanide to form the corresponding urea intermediate. The urea intermediate is then reacted with 4-piperidone hydrochloride to form MPPEP. The synthesis of MPPEP has been well-established in the literature, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
科学研究应用
MPPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has been shown to have beneficial effects in animal models of depression, anxiety, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. MPPEP has also been investigated for its potential use as a cognitive enhancer and as a tool for studying the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18-6-5-9-20(16-18)17-24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREWXHGEMOZIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

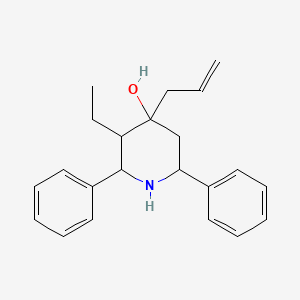
![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
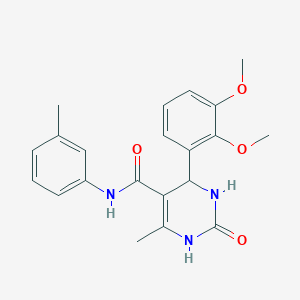
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)
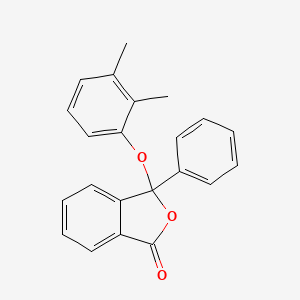
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
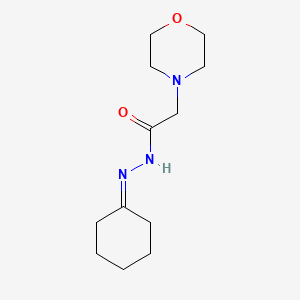
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)
